DL-Fmoc-Dap(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

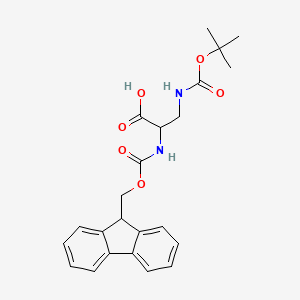

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAUMAVONPSDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alchemical Intermediate: A Technical Guide to DL-Fmoc-Dap(Boc)-OH for Advanced Peptide Synthesis

For the discerning researcher in peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, diaminopropionic acid (Dap) offers a unique scaffold for introducing conformational constraints, modulating biological activity, and creating novel peptide architectures. This technical guide provides an in-depth exploration of a key derivative, DL-Fmoc-Dap(Boc)-OH, a versatile building block for solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, analytical characterization, and field-proven applications, offering a comprehensive resource for its effective utilization.

Core Molecular Attributes of this compound

This compound, with the systematic name (RS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a racemic mixture of the D- and L-enantiomers of Fmoc-Dap(Boc)-OH. The orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine, is central to its utility in peptide synthesis. This arrangement allows for the selective deprotection and modification of either amino group, enabling the construction of complex peptide structures.

| Property | Value |

| Chemical Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| CAS Number | 162558-25-0 (for the L-enantiomer, often used for the racemic mixture as well)[1] |

| Appearance | White to off-white solid/powder |

| Storage Conditions | 2-8°C, sealed in a dry environment |

| Water Solubility | Predicted to be insoluble |

Analytical Characterization: A Validating System

Ensuring the purity and identity of this compound is critical for the successful synthesis of the target peptide. The following analytical techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids. A typical analysis involves a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Detection: UV at 254 nm or 280 nm

The chromatogram should display a single major peak corresponding to this compound, with purity typically expected to be ≥97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. Although specific spectral data for the DL-racemic mixture is not widely published, the expected chemical shifts can be inferred from the structures of the individual enantiomers and related compounds. In an achiral solvent, the NMR spectra of the D- and L-enantiomers are identical.

Expected ¹H NMR Features (in CDCl₃):

-

Fmoc group: A complex multiplet in the aromatic region (approx. 7.2-7.8 ppm).

-

Boc group: A singlet at approximately 1.4 ppm.

-

α- and β-protons: Multiplets in the aliphatic region.

Expected ¹³C NMR Features (in CDCl₃):

-

Carbonyl carbons: Resonances in the downfield region (approx. 155-175 ppm).

-

Aromatic carbons of Fmoc: Multiple signals in the aromatic region (approx. 120-145 ppm).

-

Boc carbonyl and quaternary carbon: Resonances around 155 ppm and 80 ppm, respectively.

-

Aliphatic carbons: Signals in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₆N₂O₆ is m/z 427.18.

Synthesis of Orthogonally Protected Diaminopropionic Acid

The synthesis of orthogonally protected Dap derivatives is a critical process for their application in peptide chemistry. Several synthetic strategies have been developed, often starting from readily available amino acids like aspartic acid or glutamine.

One common approach involves a Curtius rearrangement of an acyl azide derived from a protected aspartic acid derivative.[4] Another strategy utilizes a Hofmann-type rearrangement of the side chain amide of a protected glutamine residue.[4] These methods allow for the stereospecific synthesis of the desired enantiomer, and a racemic mixture can be obtained by starting with a racemic precursor or by racemizing the final product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Application in SPPS

The true value of this compound lies in its seamless integration into standard solid-phase peptide synthesis protocols. Below are detailed, field-proven methodologies for its incorporation.

Incorporation via Fmoc-SPPS

This is the most common application, where the Fmoc group is temporarily protecting the α-amine.

Step-by-Step Protocol:

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene byproducts.

-

Coupling of this compound:

-

Pre-activate a solution of this compound (3 equivalents), a coupling reagent like HATU (2.85 equivalents), and a base such as DIPEA (6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.[2]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Proceed with the next Fmoc-amino acid coupling by returning to the deprotection step.

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Incorporation via Boc-SPPS

This compound can also be utilized in Boc-SPPS, where the Boc group on the side chain remains stable during the acidic deprotection of the Nα-Boc group.

Step-by-Step Protocol:

-

Resin Preparation: Start with a suitable Boc-protected amino acid-loaded resin (e.g., Merrifield, MBHA).

-

Boc Deprotection: Treat the resin with 25-50% TFA in DCM (1 x 2 min, 1 x 20-30 min) to remove the Nα-Boc group.

-

Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 5-10% DIEA in DCM.

-

Coupling of this compound:

-

Couple this compound using standard coupling reagents for Boc-SPPS, such as HBTU/HOBt with DIEA in DMF.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycle: Proceed with the next Boc-amino acid coupling by returning to the deprotection step.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. In case of handling the powder, a dust mask (e.g., N95) is recommended.[5]

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonal protecting groups provide the flexibility to create complex and novel peptide architectures with tailored biological functions. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and optimized synthetic protocols, is paramount to its successful application. This guide serves as a comprehensive resource to empower researchers in harnessing the full potential of this unique building block in their pursuit of next-generation peptide therapeutics and research tools.

References

- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Thomson, R. J. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(12), 14838-14847. [Link]

-

Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

-

RayBiotech. Fmoc-Dap(Boc)-OH. [Link]

-

Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta crystallographica. Section F, Structural biology and crystallization communications, 79(Pt 7), 193–199. [Link]

-

ResearchGate. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L -2,3-diaminopropionic acid. [Link]

-

Cheung, J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 53-61. [Link]

-

NP-MRD. Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). [Link]

-

Aapptec Peptides. Fmoc-D-Dap(Boc)-OH [198544-42-2]. [Link]

Sources

Navigating the Solubility of DL-Fmoc-Dap(Boc)-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of DL-Fmoc-Dap(Boc)-OH in Peptide Synthesis

This compound, a non-natural amino acid derivative, is a cornerstone in modern peptide chemistry and drug development. Its unique structure, featuring a diaminopropionic acid core with orthogonal Fmoc and Boc protecting groups, offers chemists a versatile tool for creating complex peptide architectures, including branched, cyclic, and labeled peptides. The successful incorporation of this building block into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. Inadequate solubility can lead to a cascade of issues, including incomplete reactions, the formation of deletion sequences, and significant challenges in purification, ultimately compromising the yield and purity of the final product.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present qualitative and estimated quantitative data in common organic solvents, and provide a detailed, field-proven experimental protocol for determining its solubility with high accuracy. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic workflows and unlock the full potential of this versatile amino acid derivative.

Core Principles: Understanding the Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is a complex interplay of its structural features and the physicochemical properties of the solvent. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group generally imparts good solubility in many organic solvents. However, the presence of the polar carboxylic acid and the carbamate linkages of the Boc and Fmoc groups introduces the capacity for hydrogen bonding, influencing solubility in more polar environments. The overall solubility is a balance between these competing factors.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely employed in SPPS due to their excellent ability to dissolve a broad range of protected amino acids and effectively swell the solid-phase resin.[1] The choice of solvent can significantly impact reaction kinetics and should be carefully considered based on the specific amino acid and the overall peptide sequence.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₆N₂O₆ | [2][3] |

| Molecular Weight | 426.46 g/mol | [2][3] |

| Appearance | White to off-white solid | General observation |

| Storage Temperature | 2-8°C | [2][3] |

Solubility Profile of this compound in Common Organic Solvents

While precise, publicly available quantitative solubility data for this compound is limited, we can provide a reliable qualitative and estimated quantitative guide based on the principles of amino acid and peptide solubility.[4] The following table summarizes the expected solubility in key organic solvents used in peptide synthesis. It is imperative to note that these are estimates, and empirical determination is strongly recommended for critical applications.

| Solvent | Type | Qualitative Solubility | Estimated Solubility (mg/mL) at 25°C | Rationale & Causality |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | > 100 | DMF is an excellent solvent for most Fmoc-amino acids due to its ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar moieties.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | > 100 | NMP often exhibits even greater solvating power than DMF for protected amino acids, making it a suitable alternative.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 100 | DMSO is a strong hydrogen bond acceptor and effectively dissolves many polar and nonpolar compounds. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble to Insoluble | < 10 | DCM is generally a poor solvent for zwitterionic and highly polar protected amino acids. While the Fmoc group provides some lipophilicity, the polar functional groups limit solubility.[5] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | 20 - 50 | Acetonitrile is less polar than DMF and DMSO, resulting in moderate solubility. It can be a useful solvent for purification but may not be ideal for coupling reactions requiring high concentrations. |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Sparingly Soluble | < 20 | Similar to DCM, THF is not polar enough to effectively solvate the polar functional groups of the molecule. |

| Methanol (MeOH) | Polar Protic | Moderately Soluble | 30 - 60 | Methanol can act as both a hydrogen bond donor and acceptor, allowing for moderate solubility. |

| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | < 20 | The increased steric hindrance and lower polarity of isopropanol compared to methanol reduce its solvating capacity for this molecule. |

Experimental Protocol for Precise Solubility Determination: The Gravimetric Method

For applications demanding precise knowledge of solubility, the following gravimetric method provides a robust and reliable experimental protocol.[7][8] This method is based on determining the mass of the dissolved solute in a saturated solution.

Objective:

To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

-

Pre-weighed collection vials

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound (e.g., approximately 150 mg for highly soluble solvents, 20 mg for poorly soluble solvents) to a vial. The key is to have undissolved solid remaining at equilibrium.

-

Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Tightly cap the vial and vortex for 1-2 minutes to ensure the solid is well-dispersed.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Stir the suspension using a magnetic stir bar or agitate on a shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete saturation.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete removal of any suspended solid, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes. This step is critical for accurate results.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the supernatant to a pre-weighed collection vial. Record the exact weight of the empty collection vial.

-

Place the collection vial in a drying oven (at a temperature well below the decomposition point of the compound) or a vacuum desiccator to evaporate the solvent completely.

-

-

Data Analysis and Calculation:

-

Once the solvent has been completely removed, weigh the collection vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

The solubility is then calculated using the following formula:

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

-

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the results, this protocol should be performed in triplicate. The standard deviation of the three measurements should be within an acceptable range (e.g., <5%) to validate the precision of the experiment. Furthermore, visual inspection of the equilibration vials to confirm the presence of excess solid before and after the equilibration period serves as a crucial checkpoint.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Caption: Gravimetric solubility determination workflow.

Conclusion: Empowering Rational Solvent Selection

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While a universally applicable quantitative solubility database remains elusive, the principles, qualitative assessments, and detailed experimental protocol presented herein equip researchers with the necessary tools for rational solvent selection and optimization of their peptide synthesis workflows. By approaching solubility not as a fixed value but as a parameter to be understood and, when necessary, empirically determined, scientists can mitigate risks, improve synthetic outcomes, and accelerate the pace of drug discovery and development.

References

-

García-Aranda, M. I., Mirassou, Y., Gautier, B., et al. (2011). Synthesis and biological evaluation of new cyclic peptides as potential anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 19(24), 7526-7533. Available at: [Link]

-

Naydenova, E. D., Zhivkova, V. I., Zamfirova, K. N., et al. (2006). Synthesis and SAR study of new dipeptide amides with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4071-4074. Available at: [Link]

-

Akaji, K., & Aimoto, S. (2001). A new strategy for the synthesis of cyclic peptides by a solid-phase method. Tetrahedron, 57(9), 1749-1755. Available at: [Link]

-

Suga, T., Osada, S., & Kodawia, H. (2012). Self-assembly of cyclic tetrapeptides into ion-selective channels. Bioorganic & Medicinal Chemistry, 20(1), 42-46. Available at: [Link]

- Jouyban, A. (2008).

-

Aapptec. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]

-

Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]

-

Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International journal of peptide and protein research, 24(6), 580-587. Available at: [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376. Available at: [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. Available at: [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of DL-Fmoc-Dap(Boc)-OH

Authored by: A Senior Application Scientist

Introduction: In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount to ensuring the fidelity, purity, and ultimate efficacy of the final product. DL-Fmoc-Dap(Boc)-OH, a derivative of diaminopropionic acid, serves as a crucial component in the synthesis of complex peptides and peptidomimetics.[1][2] Its unique structure, featuring two orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the beta-amino group—allows for selective chemical manipulations, making it a versatile tool for medicinal chemists.[3]

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a self-validating system, the protocols and data interpretation strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with the expertise and confidence to unequivocally identify and qualify this essential reagent.

The Molecular Architecture of this compound

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. The diagram below illustrates the key functional groups that give rise to the characteristic signals in NMR and mass spectra.

Figure 1: Molecular structure of this compound highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (MeOD-d4), in a 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[5]

-

¹H NMR Acquisition: Record the proton spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak.[4]

-

¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[4]

¹H NMR Spectral Data Interpretation

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Fmoc aromatic | 7.20 - 7.80 | Multiplet | 8H | The eight protons of the fluorenyl group reside in the deshielded aromatic region. |

| Fmoc CH & CH₂ | 4.10 - 4.40 | Multiplet | 3H | The aliphatic protons of the Fmoc group are adjacent to the electron-withdrawing fluorenyl system. |

| Dap α-CH | ~4.1 - 4.3 | Multiplet | 1H | The alpha-proton is coupled to the beta-protons and the alpha-amino proton. |

| Dap β-CH₂ | ~3.2 - 3.7 | Multiplet | 2H | The beta-protons are diastereotopic and will appear as a complex multiplet. |

| Boc t-butyl | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give rise to a strong singlet.[5][6] |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| Carboxyl C=O | ~177 | The carboxylic acid carbonyl carbon is typically found in this downfield region.[5] |

| Boc C=O | ~158 | The carbamate carbonyl of the Boc group is also significantly deshielded.[5] |

| Fmoc aromatic | 120 - 145 | The aromatic carbons of the fluorenyl group. |

| Boc quaternary C | ~80 | The quaternary carbon of the tert-butyl group is a key identifier for the Boc moiety.[5][6] |

| Fmoc CH & CH₂ | 45 - 70 | The aliphatic carbons of the Fmoc group. |

| Dap α-C | ~56 | The alpha-carbon of the amino acid.[5] |

| Dap β-C | ~45 | The beta-carbon of the amino acid.[5] |

| Boc t-butyl CH₃ | ~29 | The three equivalent methyl carbons of the tert-butyl group.[5] |

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acid derivatives.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.[5]

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecular ions ([M+H]⁺).

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule.

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 427.5 | Calculated from the molecular formula C₂₃H₂₆N₂O₆ (MW = 426.46).[7][8][9] |

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing a unique "fingerprint" that confirms the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.[10]

Figure 2: Proposed fragmentation pathway for this compound in positive ion ESI-MS.

Key expected fragmentation pathways include:

-

Loss of the Boc group: A neutral loss of isobutylene and carbon dioxide (100 Da) from the Boc group is a common fragmentation pathway.

-

Loss of the Fmoc group: Cleavage of the Fmoc group can occur, leading to characteristic fragment ions.

-

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is also a possibility.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive analysis of this compound using both NMR and mass spectrometry provides a robust and self-validating system for its characterization. The orthogonal nature of the data, with NMR confirming the molecular connectivity and MS verifying the molecular weight and key structural motifs through fragmentation, ensures the unequivocal identification of this critical reagent. By adhering to the detailed protocols and interpretation strategies outlined in this guide, researchers can proceed with confidence in the quality of their starting materials, a crucial step in the successful development of novel peptide-based therapeutics.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. (n.d.). Retrieved from [Link]

-

Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. (n.d.). Retrieved from [Link]

-

Fmoc-D-Dap(Boc)-OH [198544-42-2]. Aapptec Peptides. (n.d.). Retrieved from [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. PubMed. (n.d.). Retrieved from [Link]

-

Proposed fragmentation pathway for the Fmoc-Dap. ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Characterization of DL-Fmoc-Dap(Boc)-OH

Introduction: The Strategic Importance of DL-Fmoc-Dap(Boc)-OH in Peptide and Drug Development

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of therapeutic peptides. Among these, 2,3-diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, cyclization, or the attachment of payloads and labels, owing to its additional β-amino group.[1] The successful integration of Dap into a peptide sequence via solid-phase peptide synthesis (SPPS) is contingent upon a robust and orthogonal protection strategy for its two amino functionalities.

This technical guide focuses on this compound (Nα-9-fluorenylmethyloxycarbonyl-Nβ-tert-butyloxycarbonyl-DL-2,3-diaminopropionic acid), a pivotal building block designed for this purpose. The strategic placement of the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the β-amino group provides researchers with exceptional control over the synthetic process.[2] This orthogonality is the linchpin of its utility, allowing for the selective deprotection of the α-amino group for peptide chain elongation, while the β-amino group remains shielded for potential post-synthetic modifications.[3]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and underlying scientific principles of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

The Orthogonal Protection Scheme: A Mechanistic Perspective

The efficacy of this compound is rooted in the distinct chemical labilities of the Fmoc and Boc protecting groups. This orthogonality allows for the selective removal of one group in the presence of the other, a critical requirement in multi-step synthesis.[3]

-

The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group. Its removal is typically achieved by treatment with a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[4] The mechanism proceeds through a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This process is mild and highly efficient, leaving acid-labile protecting groups, such as Boc, intact.[4]

-

The Boc Group (Nβ-protection): The tert-butyloxycarbonyl group is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[5]

This differential reactivity is the foundation of the Fmoc/tBu strategy in SPPS, where the Fmoc group serves as a temporary shield for the α-amino group during chain assembly, and the Boc group provides semi-permanent protection for the side chain.[2]

Synthesis of this compound: A Detailed Protocol and Rationale

The synthesis of this compound necessitates a strategic approach to selectively protect the α- and β-amino groups of the starting material, DL-2,3-diaminopropionic acid. While various synthetic routes have been explored, a common and logical pathway involves a three-step process:

-

Selective Nα-Fmoc Protection: The initial challenge lies in differentiating the two amino groups of DL-2,3-diaminopropionic acid. The α-amino group is generally more nucleophilic than the β-amino group, allowing for a degree of selective protection under carefully controlled conditions.

-

Nβ-Boc Protection: Once the α-amino group is protected, the β-amino group can be readily protected using a Boc-anhydride.

-

Purification: The final step involves the purification of the desired product to a high degree of purity suitable for peptide synthesis.

The following is a detailed, field-proven protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

DL-2,3-diaminopropionic acid hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Acetone

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Nα-Fmoc-DL-2,3-diaminopropionic acid (DL-Fmoc-Dap-OH)

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2,3-diaminopropionic acid hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate (sufficient to neutralize the hydrochloride and maintain a basic pH of ~9-10). Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in dioxane or acetone.

-

Reaction: Slowly add the Fmoc-Cl solution to the stirred, cooled solution of diaminopropionic acid over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be monitored and maintained between 9 and 10 by the dropwise addition of 10% aqueous sodium carbonate if necessary.

-

Reaction Monitoring (In-Process Control): Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol:acetic acid, 90:8:2). The disappearance of the starting material and the appearance of a new, UV-active spot corresponding to the product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude DL-Fmoc-Dap-OH as a white solid.

Step 2: Synthesis of Nα-Fmoc-Nβ-Boc-DL-2,3-diaminopropionic acid (this compound)

-

Dissolution: Suspend the crude DL-Fmoc-Dap-OH (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the suspension.

-

pH Adjustment and Reaction: Adjust the pH of the mixture to 8.5-9.0 with a suitable base, such as a 1M solution of sodium bicarbonate. Stir the reaction mixture at room temperature for 12-18 hours.

-

Reaction Monitoring (In-Process Control): Monitor the reaction by TLC (e.g., chloroform:methanol:acetic acid, 95:4:1) for the disappearance of the starting material.

-

Work-up: After completion, remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with hexanes or diethyl ether to remove excess (Boc)₂O and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification of this compound

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.

-

Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Causality Behind Experimental Choices

-

Selective Nα-Fmoc Protection: The use of a biphasic system (aqueous sodium carbonate and dioxane/acetone) and low temperature (0-5 °C) favors the reaction at the more nucleophilic α-amino group. Maintaining a basic pH is crucial to ensure the amino groups are deprotonated and thus nucleophilic.

-

Use of (Boc)₂O: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

pH Control: Careful control of pH is essential throughout the synthesis. In the first step, a basic pH is required for the Fmoc protection to proceed. In the second step, a slightly basic pH facilitates the Boc protection. Acidification is used to protonate the carboxylic acid, allowing for its extraction into an organic solvent and for the precipitation of the final product.

-

Recrystallization: This is a critical step to ensure the high purity of the final product, which is paramount for its successful application in peptide synthesis. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences.

Characterization and Quality Control: A Self-Validating System

The synthesis of this compound must be followed by rigorous characterization to confirm its identity, purity, and structural integrity. This ensures that the building block will perform as expected in subsequent peptide synthesis applications.

Data Presentation: Expected Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | ≥97.0% |

| ¹H NMR | Consistent with the proposed structure (see interpretation below) |

| ¹³C NMR | Consistent with the proposed structure (see interpretation below) |

| Mass Spectrometry | m/z [M+H]⁺ = 427.18, [M+Na]⁺ = 449.16 |

Analytical Methodologies and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include:

-

Fmoc Group Protons: A series of multiplets in the aromatic region (δ 7.2-7.8 ppm).

-

Boc Group Protons: A characteristic singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Dap Backbone Protons: The α-proton (CH) and the two β-protons (CH₂) will appear as multiplets in the region of δ 3.0-4.5 ppm. The exact chemical shifts and coupling patterns can be complex due to the chiral center and restricted bond rotation.

-

Amide and Carboxylic Acid Protons: These protons may appear as broad signals and their chemical shifts are concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include:

-

Carbonyl Carbons: Signals for the carboxylic acid, Fmoc urethane, and Boc carbamate carbonyls will be present in the downfield region (δ 155-175 ppm).

-

Fmoc Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Boc Carbons: A signal for the quaternary carbon at ~δ 80 ppm and the methyl carbons at ~δ 28 ppm.

-

Dap Backbone Carbons: Signals for the α-carbon and β-carbon.

-

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this analysis.

-

Expected Ions: In positive ion mode, the expected molecular ions are the protonated molecule [M+H]⁺ at m/z 427.18 and the sodium adduct [M+Na]⁺ at m/z 449.16.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural confirmation. Common fragmentation patterns include the loss of the Boc group (-100 Da) and the characteristic fragmentation of the Fmoc group, often yielding a fragment at m/z 179.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.

-

Method: A reversed-phase HPLC method using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA, is common.

-

Detection: The compound is detected by UV absorbance, typically at 254 nm or 280 nm, due to the presence of the Fmoc group.

-

Purity Assessment: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A purity of ≥97% is generally required for use in peptide synthesis.

Visualizations of Key Processes

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion: Empowering Advanced Peptide Synthesis

This compound is an exquisitely designed building block that empowers chemists to create novel peptides with enhanced functionalities. A thorough understanding of its synthesis and characterization, as detailed in this guide, is fundamental to its effective application. The orthogonal protection strategy it employs offers a high degree of synthetic flexibility, enabling the creation of complex peptide architectures that are central to the advancement of peptide-based therapeutics and research tools. By adhering to the robust synthetic and analytical protocols outlined herein, researchers can ensure the quality and reliability of this critical reagent, thereby accelerating their research and development endeavors.

References

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Kelleher, F., & O'Brien, K. (2013). Synthesis of orthogonally protected 1,2-diaminopropanoic acids by ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with para-methoxybenzylamine: A study of the regioselectivity of the reaction. Tetrahedron Letters, 54(40), 5472-5475.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

- Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1383.

- Hart, M. W., & Garvey, J. F. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 13853–13861.

- Xiong, Y., et al. (2016). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide.

- Guida, B., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(12), 1311–1319.

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Activotec. (n.d.). Fmoc-L-Dap(Boc)-OH. Retrieved from [Link]

- Roviello, G. N., et al. (2012).

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rubingroup.org [rubingroup.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Orthogonal Protection of Fmoc-Dap(Boc)-OH: Principles and Applications

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, potency, and functionality. L-2,3-diaminopropionic acid (Dap), with its reactive side-chain primary amine, is a particularly versatile building block for introducing sites for cyclization, branching, or conjugation.[1] The successful application of Dap in solid-phase peptide synthesis (SPPS) is critically dependent on a robust and selective protection strategy. This guide provides an in-depth examination of N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), the preeminent reagent for this purpose. We will dissect the core principles of its orthogonal protection scheme, provide field-tested experimental protocols for its use, and discuss its strategic applications in the synthesis of complex peptides.

The Foundation: Understanding L-2,3-Diaminopropionic Acid (Dap) and the Imperative for Orthogonal Protection

L-2,3-diaminopropionic acid is a bifunctional amino acid containing both an α-amino group, which participates in peptide bond formation, and a β-amino group on its side chain. This side-chain amine provides a reactive handle for a multitude of chemical modifications. However, during SPPS, this nucleophilic group must be masked to prevent undesirable side reactions, such as the formation of branched peptide chains.[2]

The challenge lies in selectively deprotecting the α-amino group for chain elongation while keeping the β-amino group protected, and then, if desired, selectively deprotecting the β-amino group for modification while the peptide remains anchored to the solid support. This requires an orthogonal protection strategy , wherein two different classes of protecting groups are used, each removable by a distinct chemical mechanism without affecting the other.[3][4][5] Fmoc-Dap(Boc)-OH is the quintessential embodiment of this strategy.[6]

The Reagent in Focus: Fmoc-Dap(Boc)-OH

The power of Fmoc-Dap(Boc)-OH lies in the chemically distinct nature of its two protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3]

-

N-α-Fmoc Protection: The α-amino group is protected by the Fmoc group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This cleavage is the basis of the entire Fmoc-SPPS strategy, allowing for sequential N-terminal deprotection before each coupling cycle.[4][]

-

N-β-Boc Protection: The side-chain β-amino group is protected by the Boc group. The Boc group is exceptionally stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[10][11]

This differential lability is the key to the molecule's utility, enabling precise, stepwise control over the synthesis and modification of Dap-containing peptides.

Caption: Structure of Fmoc-Dap(Boc)-OH highlighting the orthogonal protecting groups.

The Orthogonal Deprotection Strategy: A Two-Track Chemical System

The core utility of Fmoc-Dap(Boc)-OH is the ability to address either the N-α or N-β amine independently. This creates two distinct pathways for chemical manipulation during synthesis.

Caption: Orthogonal deprotection pathways for Fmoc-Dap(Boc)-OH on a solid support.

Quantitative Deprotection Parameters

The success of the orthogonal strategy hinges on the vast difference in lability between the Fmoc and Boc groups under specific chemical conditions.

| Parameter | N-α-Fmoc Group Deprotection | N-β-Boc Group Deprotection | Orthogonality Principle |

| Reagent Class | Base | Acid | Chemically distinct mechanisms prevent cross-reactivity. |

| Primary Reagent | 20% Piperidine in DMF[12] | 25-50% TFA in DCM[2][10] | Base cleaves Fmoc; Acid cleaves Boc. |

| Reaction Time | 5-20 minutes[12] | 30-60 minutes | Kinetic control ensures selective removal. |

| Stability to Opposing Condition | Stable to TFA for >24 hours | Stable to 20% Piperidine for >24 hours | High stability ensures the integrity of the other protecting group. |

Experimental Protocols: Field-Proven Methodologies

The following protocols represent standard, validated procedures for the use of Fmoc-Dap(Boc)-OH in a typical Fmoc-SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH into a Peptide Chain

This protocol describes a single coupling cycle to add Fmoc-Dap(Boc)-OH to a growing peptide chain anchored on a solid-phase resin (e.g., Rink Amide resin).

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Dap(Boc)-OH.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes.

-

N-α Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat with fresh solution for another 10 minutes. The use of a secondary amine like piperidine is crucial as it effectively scavenges the dibenzofulvene byproduct of the deprotection reaction.[8][12]

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4.0 eq relative to resin loading), HBTU (3.9 eq), in DMF. Add DIPEA (8.0 eq) to begin the activation process, forming the reactive HOBt-ester. Causality Insight: Using a slight excess of the amino acid and coupling reagents ensures the reaction drives to completion, which is critical in SPPS to avoid deletion sequences.[7]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

-

Final Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove all excess reagents and byproducts.

-

Verification (Optional): Perform a Kaiser test. A negative result (yellow beads) confirms the successful coupling and absence of free primary amines.

Protocol 2: Selective On-Resin Deprotection of the N-β-Boc Group

This procedure is performed after the full peptide sequence has been assembled but before cleavage from the resin. It exposes the Dap side-chain amine for further modification.

Step-by-Step Methodology:

-

Resin Preparation: Wash the fully assembled peptide-resin (bearing an N-terminal Fmoc or Boc group) with DCM (5 times) to ensure an anhydrous environment.

-

Boc Deprotection: Add a solution of 30% TFA in DCM to the resin. Agitate for 30 minutes. Drain and repeat with fresh solution for another 30 minutes. Trustworthiness Check: It is critical to ensure that other side-chain protecting groups (e.g., Trt, Pbf, tBu) are also TFA-labile and will be removed during this step. If orthogonality to these groups is required, a different side-chain protecting group for Dap, such as Alloc or ivDde, should be used instead of Boc.[1]

-

Washing and Neutralization:

-

Wash the resin with DCM (5 times) to remove residual TFA.

-

Wash with a 10% solution of DIPEA in DMF (3 times) to neutralize the protonated amine and any remaining acid.

-

Wash again with DMF (3 times) and DCM (3 times).

-

-

Side-Chain Modification: The resin now bears a free primary amine at the Dap side chain and is ready for conjugation, cyclization, or other modifications using standard coupling chemistries.

Final Cleavage and Global Deprotection

Once all synthesis and on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining acid-labile side-chain protecting groups (including the Dap(Boc) group if it was not previously removed) are cleaved simultaneously.

Step-by-Step Methodology:

-

Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Add a cleavage cocktail to the resin. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[7]

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Boc, tBu, and Pbf.[13]

-

Water: A scavenger that helps to hydrolyze any ester intermediates.

-

TIS: A scavenger that quenches the reactive t-butyl cations generated during Boc deprotection, preventing the unwanted alkylation of sensitive residues like Tryptophan or Methionine.[10][13]

-

-

Reaction: Agitate the slurry for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.

Applications in Drug Development

The strategic use of Fmoc-Dap(Boc)-OH enables the synthesis of highly complex and functional peptides. Its applications are central to advancing therapeutic design:

-

Peptide Stapling and Cyclization: The exposed side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or another side chain, creating cyclic peptides with constrained conformations and improved metabolic stability.[14]

-

Synthesis of Peptide-Drug Conjugates (PDCs): The Dap side chain serves as a specific attachment point for cytotoxic drugs, imaging agents, or targeting moieties.[15]

-

Branched Peptides: The side-chain amine can act as an initiation point for the synthesis of a second peptide chain, creating branched structures that can mimic complex protein epitopes, for example, in vaccine development.

-

SAR Studies: It can be used as a protected analog of Lysine to investigate structure-activity relationships (SAR).[14]

Conclusion

Fmoc-Dap(Boc)-OH is more than a mere building block; it is a strategic tool that provides chemists with precise control over peptide architecture. The robust orthogonality between the base-labile Fmoc group and the acid-labile Boc group allows for a sophisticated, multi-stage synthesis on a solid support. By mastering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently leverage Fmoc-Dap(Boc)-OH to construct novel and complex peptide-based entities, accelerating the discovery of next-generation therapeutics.

References

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved from [Link]

-

Fmoc-D-Dap(Boc)-OH [198544-42-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sabatino, D., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters. Retrieved from [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Thermal Cleavage of the Fmoc Protection Group. (2009). CHIMIA. Retrieved from [Link]

- Fmoc-D-Dab(Boc)-OH: Applications in Pharmaceutical Peptide Intermediates. (n.d.). [Source not further identified].

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). MDPI. Retrieved from [Link]

- Fmoc-D-Dap(Boc)-OH Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033. (n.d.). Archive Market Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. medchemexpress.com [medchemexpress.com]

The Orthogonal Dance: A Technical Guide to Fmoc and Boc Protecting Groups in Diaminopropionic Acid Chemistry

Preamble: The Strategic Imperative of Selective Protection

In the intricate world of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is not merely a convenience; it is the cornerstone of success. Diaminopropionic acid (Dap), a non-proteinogenic amino acid, presents a unique synthetic challenge and a powerful molecular tool due to its two primary amino groups: the α-amino group at the chiral center and the β-amino group on the side chain.[1][2] This bifunctionality unlocks a myriad of possibilities for creating branched peptides, cyclic structures, and novel drug conjugates.[3][4] However, harnessing this potential requires a sophisticated and robust protection strategy. This guide provides an in-depth exploration of the two most pivotal protecting groups in Dap chemistry: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. We will delve into the causality behind their selection, the mechanics of their application, and the strategic deployment of their orthogonal nature to achieve complex molecular architectures.

Diaminopropionic Acid: A Versatile Scaffold

L-2,3-diaminopropionic acid (L-Dap) is a precursor to antibiotics and the siderophore staphyloferrin B.[5][6] Its incorporation into peptide backbones can introduce a positive charge at physiological pH, mimicking lysine but with a shorter side chain. This property is invaluable for investigating protein-protein interactions and designing cell-penetrating peptides.[7] The true synthetic power of Dap, however, lies in the differential reactivity of its α- and β-amino groups, which can be exploited through the use of orthogonal protecting groups.[1][8]

The Pillars of Protection: Fmoc and Boc

The choice of a protecting group is a critical decision that dictates the entire synthetic strategy. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high selectivity and yield, without affecting other functionalities in the molecule.[][10] In the context of Dap, the combination of Fmoc and Boc provides a powerful orthogonal system, meaning that one group can be removed selectively in the presence of the other.[5][]

The Fmoc Group: A Bastion of Base-Lability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a bulky, aromatic carbamate that is exceptionally stable to acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[11][12]

The introduction of the Fmoc group is typically achieved by reacting the amino group with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

The deprotection mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13][14]

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature.[14][15]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[15]

-

Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene adduct.

The Boc Group: A Shield Against Acidity

The tert-butyloxycarbonyl (Boc) group is a small, aliphatic carbamate that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[][16]

The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[17][18]

The deprotection mechanism involves the protonation of the carbonyl oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[16][17]

Experimental Protocol: Boc Deprotection

-

Resin Preparation: Wash the Boc-protected peptide-resin with dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes at room temperature.[15][19] Scavengers such as triisopropylsilane (TIS) are often added to quench reactive cationic species.

-

Washing: Wash the resin with DCM, followed by a neutralization step with a solution of 10% diisopropylethylamine (DIEA) in DCM (v/v).[15]

-

Final Wash: Perform final washes with DCM and DMF to prepare for the next coupling step.

The Orthogonal Strategy in Action: Synthesizing with Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH

The true elegance of the Fmoc/Boc strategy is realized when synthesizing complex peptides with Dap. The commercially available, orthogonally protected Dap derivatives, Fmoc-L-Dap(Boc)-OH and Boc-L-Dap(Fmoc)-OH, are the workhorses for this purpose.[20][21][22] The choice between these two reagents depends on the desired synthetic outcome.

Fmoc-Dap(Boc)-OH: For Side-Chain Modification

Fmoc-Dap(Boc)-OH is the reagent of choice when the peptide is being assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), and a subsequent modification on the β-amino group of the Dap residue is desired.[4][23]

Figure 1. Workflow for side-chain modification using Fmoc-Dap(Boc)-OH.

Boc-Dap(Fmoc)-OH: For On-Resin Cyclization or Branching

Boc-Dap(Fmoc)-OH is employed when the peptide synthesis is proceeding via Boc-based SPPS, or when on-resin cyclization or branching involving the β-amino group is planned within an Fmoc-based synthesis.

Figure 2. Workflow for on-resin cyclization using Boc-Dap(Fmoc)-OH.

Comparative Analysis and Strategic Selection

The decision to use Fmoc or Boc for the α-amino group versus the β-amino group is dictated by the overall synthetic plan.

| Feature | Fmoc Group | Boc Group |

| Cleavage Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) |

| Stability | Acid-stable | Base-stable |

| Compatibility | Compatible with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) | Compatible with base-labile protecting groups |

| Primary Use in Dap | α-amino protection for standard SPPS; β-amino protection for on-resin modifications requiring base-lability | β-amino protection for standard SPPS; α-amino protection for Boc-based SPPS or specialized applications |

Conclusion: Mastering the Orthogonal Toolkit

The judicious application of Fmoc and Boc protecting groups provides the modern peptide chemist with a powerful and versatile toolkit for the manipulation of diaminopropionic acid. Understanding the fundamental principles of their orthogonal chemistry, the nuances of their protection and deprotection mechanisms, and the strategic implications of their deployment is paramount for the successful design and synthesis of complex peptides and novel drug candidates. By mastering this "orthogonal dance," researchers can unlock the full potential of diaminopropionic acid as a unique and valuable building block in the ever-evolving landscape of chemical biology and drug discovery.

References

-

A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]

-

DAP (2,3-Diaminopropionic Acid). (n.d.). CD Biosynsis. Retrieved January 3, 2026, from [Link]

-

Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

- Synthetic method of Fmoc-Dab(Boc)-OH. (2016). Google Patents.

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 3, 2026, from [Link]

-

Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (2014). PLoS ONE, 9(1), e85327. [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 3, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. (2006). Biopolymers, 84(4), 414–420. [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 3, 2026, from [Link]

-

Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. (2024). Scientific Reports, 14(1), 13455. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1695. [Link]

-

Fmoc-L-Dap(Boc)-OH. (n.d.). Activotec. Retrieved January 3, 2026, from [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). Molecules, 25(21), 5183. [Link]

-

Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved January 3, 2026, from [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved January 3, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DAP (2,3-Diaminopropionic Acid) - CD Biosynsis [biosynsis.com]

- 3. Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. genscript.com [genscript.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. BOC Protection and Deprotection [bzchemicals.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. reddit.com [reddit.com]

- 20. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 21. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 22. chempep.com [chempep.com]

- 23. chemimpex.com [chemimpex.com]

The Strategic Incorporation of DL-Fmoc-Dap(Boc)-OH: A Technical Guide to Architecting Unnatural Peptides

Abstract

The deliberate introduction of unnatural amino acids into peptide scaffolds represents a paradigm shift in drug discovery and materials science, offering avenues to overcome the inherent limitations of their natural counterparts. Among the diverse repertoire of non-proteinogenic building blocks, 2,3-diaminopropionic acid (Dap) has emerged as a particularly versatile tool. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic utilization of DL-Fmoc-Dap(Boc)-OH in the solid-phase synthesis of unnatural peptides. We will delve into the chemical rationale behind its design, provide field-proven protocols for its seamless incorporation, and explore its transformative applications in creating peptides with novel functionalities.

Introduction: The Rationale for Unnatural Amino Acids and the Emergence of Dap

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their limited structural diversity. The incorporation of unnatural amino acids (UAAs) offers a robust strategy to mitigate these challenges, enhancing stability, modulating bioactivity, and introducing novel chemical moieties.[1] DL-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that provides a unique handle for peptide modification due to the presence of a primary amine on its side chain. This additional functionality allows for site-specific modifications such as cyclization, branching, or the attachment of payloads like drugs or imaging agents.[2]

The strategic deployment of Dap in peptide synthesis is critically dependent on an orthogonal protection strategy to differentiate the α-amino group from the side-chain β-amino group. This is elegantly achieved with the building block this compound, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group for the semi-permanent protection of the β-amino side chain. This orthogonality is the cornerstone of its utility, allowing for precise, sequential chemical manipulations.[3]

The Building Block: this compound

Chemical Properties and Synthesis Overview

Nomenclature: Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(tert-butyloxycarbonyl)-DL-2,3-diaminopropionic acid

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [4] |

| Molecular Weight | 426.46 g/mol | [4] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | General Knowledge |

A common synthetic route to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid starts from a suitably protected aspartic acid derivative, employing a Curtius rearrangement to introduce the β-nitrogen.[5] The protection of the α-nitrogen is crucial for the success of this rearrangement.

The Power of Orthogonal Protection